molecular formula C12H22ClNO3 B3107668 tert-Butyl ((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate CAS No. 161805-78-3

tert-Butyl ((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate

Cat. No.: B3107668
CAS No.: 161805-78-3
M. Wt: 263.76 g/mol
InChI Key: SBYKMTUAOVCQGA-WPRPVWTQSA-N
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Description

tert-Butyl ((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate: is a chemical compound that features a tert-butyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate typically involves the protection of amine groups using tert-butyl carbamate. One common method is the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of tert-butyl carbamates often employs continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl ((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group stabilizes the amine functionality, preventing it from reacting under various conditions. Upon deprotection, the free amine is released, allowing it to participate in subsequent reactions .

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler analog used for similar purposes in organic synthesis.

    tert-Butyl ((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate: Distinguished by its specific stereochemistry and additional functional groups.

Uniqueness: The unique aspect of this compound lies in its stereochemistry and the presence of a chlorine atom, which allows for further functionalization through substitution reactions .

Properties

IUPAC Name

tert-butyl N-[(3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClNO3/c1-6-8(2)10(9(15)7-13)14-11(16)17-12(3,4)5/h8,10H,6-7H2,1-5H3,(H,14,16)/t8-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYKMTUAOVCQGA-WPRPVWTQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)CCl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)CCl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401125255
Record name Carbamic acid, [1-(chloroacetyl)-2-methylbutyl]-, 1,1-dimethylethyl ester, [S-(R*,R*)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401125255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161805-78-3
Record name Carbamic acid, [1-(chloroacetyl)-2-methylbutyl]-, 1,1-dimethylethyl ester, [S-(R*,R*)]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161805-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [1-(chloroacetyl)-2-methylbutyl]-, 1,1-dimethylethyl ester, [S-(R*,R*)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401125255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl ((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate
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tert-Butyl ((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate
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